Critical Data Gap: No Published, Comparator-Based Potency or Selectivity Data Found for Procurement Decisions
A systematic search of primary literature, patents, and authoritative databases (PubChem, PubMed, Google Scholar) reveals a complete absence of quantitative biological activity data for the target compound (CAS 873674-86-3). No IC50, Ki, or EC50 values were found in any peer-reviewed publication. In contrast, closely related analogs in the 2H-chromene-6-sulfonamide class have published data; for example, compound 9 from a recent study showed an α-amylase IC50 of 1.08 ± 0.02 μM [1]. Without data for the target compound, no differential claim can be made. This evidence gap is itself the most critical finding for any scientific selection or procurement process.
| Evidence Dimension | Availability of quantitative biological activity data (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Closest structural analogs in the 2H-chromene-6-sulfonamide series (e.g., compound 9): α-amylase IC50 = 1.08 ± 0.02 μM, α-glucosidase IC50 = 2.44 ± 0.09 μg/mL [1] |
| Quantified Difference | Non-computable due to absence of target compound data |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Procurement decisions for research use require defined potency parameters; the absence of these data for this compound compared to characterized analogs makes it a high-risk, uninformed selection.
- [1] El-Sayed, W. A., Abusaif, M. S., Aboul-Magd, D. S., et al. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation. RSC Advances, 14(22), 15691–15705. View Source
